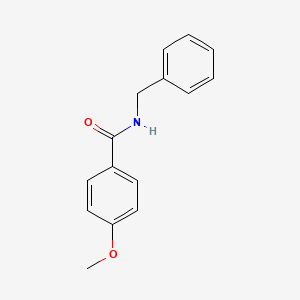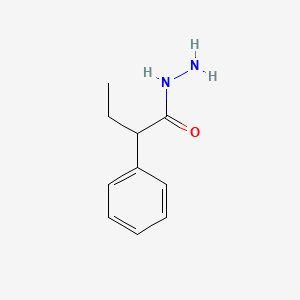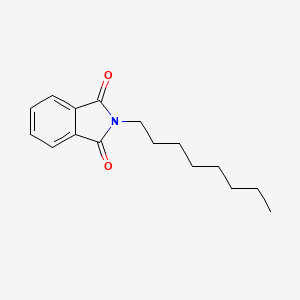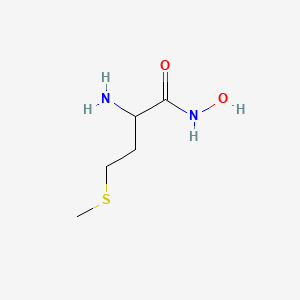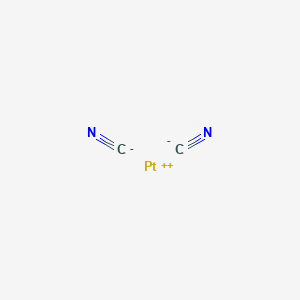
Platinum dicyanide
描述
Platinum dicyanide, also known as Platinum(II) cyanide, is a coordination compound with the chemical formula Pt(CN)₂. It is a yellow to brown powder that is generally insoluble in water. This compound is known for its applications in various fields, including catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions: Platinum dicyanide can be synthesized by reacting platinum salts with cyanide ions. One common method involves the reaction of potassium tetracyanoplatinate(II) with hydrochloric acid, which precipitates this compound as a solid .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of platinum metal with cyanide solutions under controlled conditions. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands such as ammonia or phosphines can be used to replace the cyanide ligands under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands
科学研究应用
Platinum dicyanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cyanosilylation of carbonyl compounds.
Materials Science: this compound is used in the preparation of advanced materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of high-purity platinum and in electroplating processes
作用机制
The mechanism of action of platinum dicyanide involves its ability to coordinate with various ligands and participate in redox reactions. The cyanide ligands can be displaced by other ligands, allowing the compound to form different coordination complexes. These complexes can interact with molecular targets, such as enzymes or other proteins, influencing their activity and function .
相似化合物的比较
Palladium dicyanide: Similar in structure but with palladium instead of platinum.
Potassium tetracyanoplatinate(II): Contains four cyanide ligands coordinated to platinum.
Sodium hexachloroplatinate(IV): Contains six chloride ligands coordinated to platinum.
Uniqueness of Platinum Dicyanide: this compound is unique due to its specific coordination environment and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and materials science applications .
属性
IUPAC Name |
platinum(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLGDBFWGBBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974621 | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-06-3 | |
| Record name | Platinum dicyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tricyclo[1.1.1.01,3]pentane](/img/structure/B1594248.png)


